

# A Technical Guide to the Spectroscopic Analysis of Disperse Orange 31

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## Compound of Interest

Compound Name: Disperse orange 31

Cat. No.: B3432603

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## Introduction

**Disperse Orange 31** (C.I. 111135) is a monoazo disperse dye used in the textile industry for dyeing polyester and other synthetic fibers.<sup>[1]</sup> Its chemical structure, 2-[(2-cyanoethyl){4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethyl acetate, dictates its chromophoric properties and its interactions with various materials.<sup>[2]</sup> A thorough understanding of its spectroscopic characteristics is essential for quality control, analytical method development, and toxicological studies. This guide provides an in-depth overview of the analysis of **Disperse Orange 31** using Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure:

- Chemical Name: 2-[(2-cyanoethyl){4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethyl acetate<sup>[2]</sup>
- Molecular Formula: C<sub>19</sub>H<sub>19</sub>N<sub>5</sub>O<sub>4</sub><sup>[2]</sup>
- Molecular Weight: 381.39 g/mol <sup>[2]</sup>
- CAS Number: 61968-38-5<sup>[2]</sup>

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a dye molecule. The absorption of light in the UV and visible regions is directly related to the dye's color and concentration in a solution. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is a key identifier for chromophoric compounds. For **Disperse Orange 31**, the  $\lambda_{\text{max}}$  is reported to be 465 nm.[3]

## Data Presentation: UV-Vis Spectroscopy

Parameter	Value	Solvent
$\lambda_{\text{max}}$	465 nm	Not Specified[3]
$\lambda_{\text{max}}$ (Calculated)	~480 nm	DMF[4]

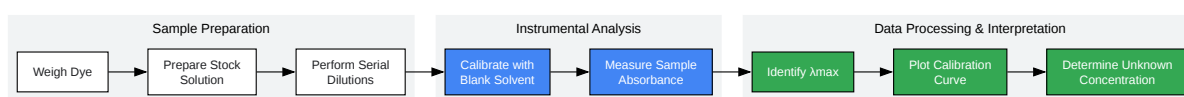
Note: The calculated value is estimated from the published absorption spectrum in Dimethylformamide (DMF).[4]

## Experimental Protocol: UV-Vis Analysis

- **Preparation of Stock Solution:** Accurately weigh a small amount of **Disperse Orange 31** and dissolve it in a suitable solvent (e.g., Dimethylformamide, Acetone, or Ethanol) in a class A volumetric flask to create a concentrated stock solution.
- **Preparation of Standard Solutions:** Perform serial dilutions of the stock solution to prepare a series of standard solutions of known, decreasing concentrations.[5]
- **Spectrophotometer Setup:** Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization. Set the wavelength range for the scan, typically from 200 to 800 nm for dyes.[4]
- **Blank Measurement:** Fill a clean cuvette with the pure solvent used for the solutions. Place it in the spectrophotometer and record a baseline or "blank" scan. This spectrum is automatically subtracted from subsequent sample scans to correct for solvent absorbance. [6]
- **Sample Measurement:** Starting with the most dilute standard, rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder, ensuring the transparent sides are aligned with the light path.

- **Data Acquisition:** Initiate the scan and record the absorbance spectrum. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) should be identified.[4]
- **Analysis:** Repeat the measurement for all standard solutions. According to the Beer-Lambert law, absorbance is directly proportional to concentration. A calibration curve can be generated by plotting absorbance at  $\lambda_{\text{max}}$  versus concentration.

## Logical Workflow: UV-Vis Spectroscopy



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Caption: General experimental workflow for UV-Vis analysis.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7][8] The resulting spectrum is a unique molecular "fingerprint." While an experimental spectrum for **Disperse Orange 31** is not publicly available, its characteristic absorption bands can be predicted based on its known chemical structure.

## Data Presentation: Predicted FTIR Peaks

Predicted Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group Assignment
~ 3100 - 3000	C-H Stretch	Aromatic C-H
~ 2950 - 2850	C-H Stretch	Aliphatic C-H (in ethyl groups)
~ 2250	C≡N Stretch	Nitrile
~ 1740	C=O Stretch	Ester Carbonyl
~ 1600, ~1500	C=C Stretch	Aromatic Ring
~ 1520	N-O Asymmetric Stretch	Nitro Group
~ 1450	N=N Stretch	Azo Group (often weak)
~ 1340	N-O Symmetric Stretch	Nitro Group
~ 1300 - 1200	C-N Stretch	Aromatic Amine
~ 1240	C-O Stretch	Ester

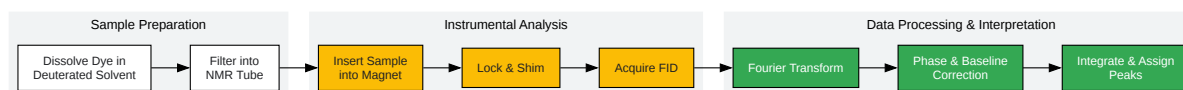
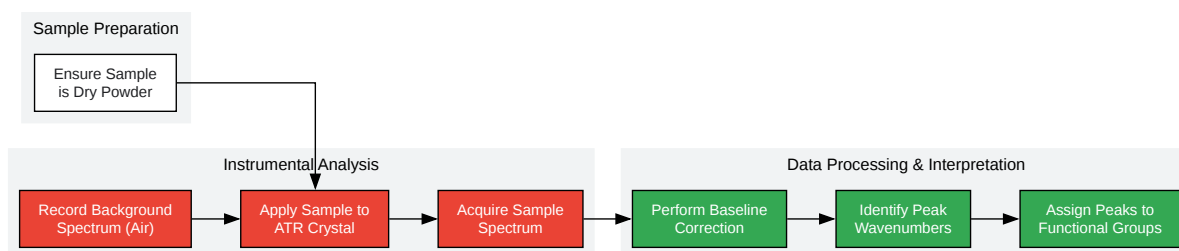
## Experimental Protocol: FTIR Analysis (ATR Method)

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This scan measures the ambient atmosphere (e.g., CO<sub>2</sub>, H<sub>2</sub>O) and is subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid, powdered **Disperse Orange 31** dye directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Pressure Application:** Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.
- **Data Acquisition:** Initiate the scan. The instrument collects an interferogram, which is then converted to an absorbance or transmittance spectrum via a Fourier Transform.[9] Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum (Absorbance vs. Wavenumber in cm<sup>-1</sup>) is analyzed. Identify the key absorption bands and assign them to their corresponding functional groups

by comparing their positions to correlation charts.[7]

- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

## Logical Workflow: FTIR Spectroscopy



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